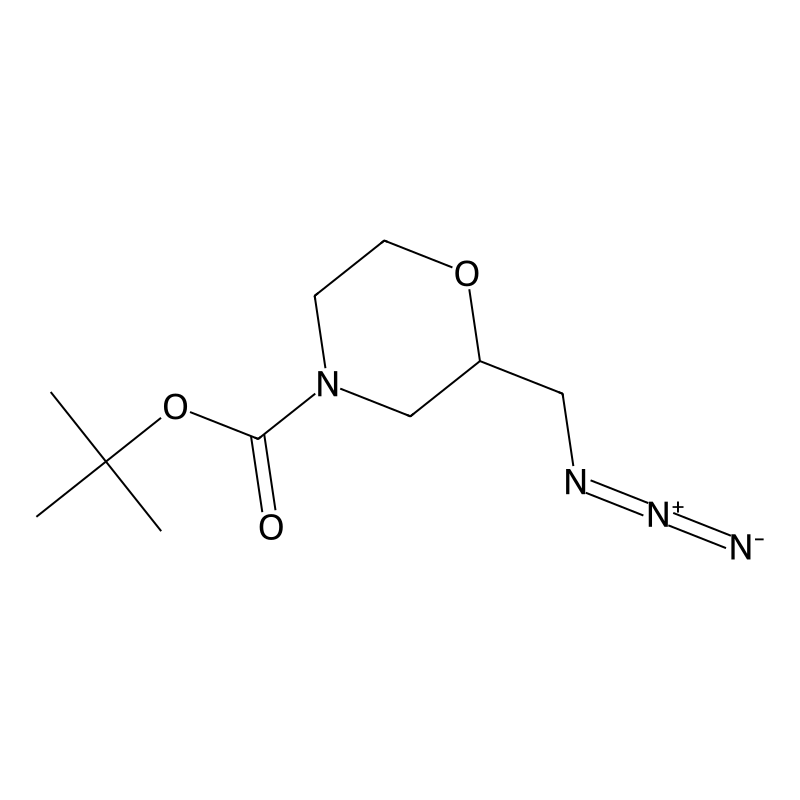

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biological Research

Scientific Field: Biology Application Summary: The compound’s derivatives are explored for their biological activities, such as antibacterial and antifungal properties. Methods of Application: Biological evaluation involves synthesizing derivatives and testing them against various microorganisms to assess their efficacy. Results and Outcomes: Some derivatives have shown moderate activity against certain bacteria and fungi, indicating potential for further exploration in antimicrobial drug development .

Precursor for Biologically Active Compounds

Antibacterial and Antifungal Agent

Scientific Field: Microbiology Application Summary: Derivatives of this compound are evaluated for their antibacterial and antifungal activities. Methods of Application: The derivatives are synthesized and characterized by various spectroscopic methods, then tested against several microorganisms . Results and Outcomes: The compounds have been found to exhibit moderate activity against certain bacteria and fungi, suggesting their potential as antimicrobial agents.

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an azidomethyl group, and a morpholine ring with a carboxylate functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 226.28 g/mol. The presence of the azide group (–N₃) in its structure makes it particularly interesting for various synthetic applications, including click chemistry, where azides can react with alkynes to form triazoles.

- Azide-Alkyne Cycloaddition: This compound can undergo a reaction with alkynes to form 1,2,3-triazoles, which are valuable in medicinal chemistry and material science.

- Reduction Reactions: The azide group can be reduced to amine functionality using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Ester Hydrolysis: The carboxylate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

The synthesis of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available morpholine derivatives and tert-butyl chloroformate.

- Formation of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions involving azidomethyl halides or other suitable precursors.

- Carboxylation: The carboxylate moiety can be added through carboxylation reactions using carbon dioxide or carbon monoxide under appropriate conditions.

For example, one synthetic route involves the reaction of tert-butyl 4-morpholinecarboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide under heating conditions .

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate has potential applications in various fields:

- Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds due to its reactive azide functionality.

- Material Science: The compound could be used in the development of polymeric materials through click chemistry.

- Bioconjugation: Its bioorthogonal reactivity allows for labeling biomolecules in biological studies.

Several compounds share structural similarities with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Contains an amino group instead of an azide | Potentially more biologically active |

| Tert-butyl 4-(azidomethyl)morpholine | Similar morpholine structure but different position of azide | Different reactivity patterns |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group instead of azide | More polar and potentially more soluble |

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate is unique due to its azide functionality, which enables specific reactions not possible with amino or hydroxymethyl derivatives. This uniqueness positions it favorably for applications requiring selective reactivity, such as click chemistry and bioconjugation strategies.

The synthesis of azide-functionalized morpholine derivatives traces its origins to the early 2000s, when click chemistry emerged as a transformative paradigm in organic synthesis. Initial efforts focused on modifying the morpholine ring—a saturated six-membered heterocycle containing one nitrogen and one oxygen atom—to introduce reactive handles for further functionalization. The advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in 2002 catalyzed interest in azide-bearing compounds, prompting chemists to explore azidomethyl substitutions on morpholine.

Early synthetic routes to tert-butyl 2-(azidomethyl)morpholine-4-carboxylate involved sequential protection and functionalization steps. For instance, morpholine was first Boc-protected at the nitrogen atom to enhance stability, followed by chloromethylation and subsequent nucleophilic substitution with sodium azide. This two-step process, while effective, faced challenges in regioselectivity and yield optimization. The development of palladium-catalyzed carboamination reactions in the 2010s provided a more streamlined approach, enabling the direct incorporation of azidomethyl groups into morpholine frameworks with precise stereochemical control.

A pivotal advancement came with the integration of tert-butyl carbamate protections, which improved the compound’s stability under acidic and basic conditions. This modification allowed its use in multistep syntheses, particularly in pharmaceutical contexts where morpholine derivatives are prized for their bioavailability and metabolic resistance.

Significance in Click Chemistry Applications

Click chemistry, characterized by high-yielding, modular reactions, has become a cornerstone of modern organic synthesis. Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate plays a critical role in this domain due to its azide moiety, which participates in 1,3-dipolar cycloadditions with alkynes. Unlike traditional azides, the morpholine-Boc framework confers enhanced solubility in organic solvents, facilitating reactions under mild conditions.

The compound’s utility is exemplified in the synthesis of 1,2,3-triazoles—a class of heterocycles with broad applications in medicinal chemistry. When reacted with terminal alkynes via CuAAC, it generates 1,4-disubstituted triazoles with the morpholine-Boc group at the C-4 position. This regioselectivity is crucial for designing kinase inhibitors and antimicrobial agents, where triazole orientation directly impacts biological activity. Recent studies have also explored metal-free variants of this reaction, leveraging strain-promoted azide-alkyne cycloadditions (SPAAC) to avoid copper contamination in sensitive applications.

Current Research Trends in Triazole Formation

The synthesis of triazoles from tert-butyl 2-(azidomethyl)morpholine-4-carboxylate has evolved beyond traditional CuAAC protocols. A groundbreaking shift involves transition-metal-free cycloadditions with gem-difluoroalkenes, as reported by Wei et al. (2023). In these reactions, morpholine acts as both solvent and nucleophile, facilitating defluorinative cycloadditions to yield fully substituted 1,2,3-triazoles. This method bypasses the need for alkynes altogether, instead leveraging the electrophilic character of gem-difluoroalkenes to form triazole rings via β-fluoride elimination.

Key mechanistic insights from $$^{19}\text{F}$$ NMR studies reveal a two-step pathway:

- Nucleophilic addition-elimination: Morpholine attacks the gem-difluoroalkene, forming a Z-configured enamine intermediate ($$J_{\text{H-F}} = 35.7\ \text{Hz}$$).

- Cycloaddition: The intermediate reacts with organic azides, undergoing [3 + 2] cyclization to produce triazoles with complete regiocontrol.

This approach achieves yields of 30–70% and demonstrates compatibility with aryl, alkyl, and heteroaryl azides, underscoring its versatility.

Positioning within Modern Synthetic Organic Chemistry

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate occupies a unique niche in synthetic strategies aimed at complexity generation. Its Boc group serves as a temporary protective moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) to unveil the secondary amine for further derivatization. This feature is exploited in multicomponent reactions (MCRs), where the compound acts as a linchpin to assemble pharmacophores like PI3K inhibitors and protease-activated receptor antagonists.

The compound’s role in green chemistry initiatives is equally noteworthy. Recent methodologies emphasize solvent-free conditions or benign solvents like water, aligning with principles of sustainable synthesis. For example, ethylene sulfate-mediated monoalkylation of 1,2-amino alcohols provides a redox-neutral route to morpholine scaffolds, reducing waste compared to classical alkylation techniques.

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate represents a particularly valuable substrate for copper-catalyzed azide-alkyne cycloaddition reactions due to its unique structural features. The compound contains both an azide functional group capable of participating in click chemistry reactions and a morpholine scaffold that provides enhanced solubility and biocompatibility [2]. The presence of the tert-butyl carboxylate protecting group ensures stability during reaction conditions while allowing for subsequent deprotection when required [3].

The CuAAC reaction mechanism involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate follows the established pathway for copper-catalyzed triazole formation. The reaction proceeds through a stepwise mechanism rather than the concerted pathway observed in uncatalyzed thermal cycloadditions [2] [4]. The copper catalyst dramatically reduces the activation energy from approximately 25 kilojoules per mole to 10-15 kilojoules per mole, resulting in rate enhancements of up to seven orders of magnitude [2].

The morpholine moiety in tert-butyl 2-(azidomethyl)morpholine-4-carboxylate provides additional benefits beyond structural diversity. The nitrogen atom in the morpholine ring can serve as a potential coordinating site for copper species, potentially influencing the reaction kinetics and selectivity [5]. Research has demonstrated that morpholine-containing compounds can stabilize copper intermediates through coordination interactions, leading to improved catalytic performance [6] [7].

Catalyst Systems and Optimization

The selection of appropriate catalyst systems for CuAAC reactions involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate requires careful consideration of several factors including catalyst loading, ligand selection, and reaction conditions. Traditional copper(I) sources such as copper(I) iodide in combination with bases and stabilizing ligands have proven effective for these transformations [5] [8].

Advanced catalyst systems employing copper(I) acetate with accelerating ligands have demonstrated superior performance with catalyst loadings as low as 0.5-2 molar percent [8] [9]. The use of nitrogen-heterocyclic carbene (NHC) ligands with copper(I) precursors has shown particular promise, providing enhanced stability and catalytic activity for morpholine-containing azide substrates [9] [10].

| Catalyst System | Typical Loading (mol%) | Advantages | Limitations |

|---|---|---|---|

| CuI/Base/Ligand | 1-10 | Simple, widely available | Air-sensitive, excess required |

| CuSO4·5H2O/Sodium Ascorbate | 1-5 | Biocompatible, air-stable | Requires reductant |

| CuOAc/Accelerating Ligand | 0.5-2 | High efficiency, low loading | Ligand cost |

| Cu(I)-NHC Complexes | 0.1-1 | Superior activity, stable | Synthesis complexity |

| Cu(MeCN)4BF4/Ligand | 2-10 | Versatile, good solubility | Moisture sensitive |

Optimization studies have revealed that binuclear copper(I) complexes exhibit enhanced reactivity compared to mononuclear species when reacting with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate [11] [12]. The binuclear mechanism involves cooperative activation of both the azide and alkyne components, resulting in lower activation barriers and improved selectivity [11].

Solvent Effects and Reaction Conditions

The choice of solvent system significantly impacts the efficiency and selectivity of CuAAC reactions involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate. Coordinating solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) generally provide faster reaction rates due to their ability to stabilize copper intermediates and enhance substrate solubility [6] [13].

Aqueous media offer particular advantages for morpholine-containing substrates due to the enhanced water solubility imparted by the morpholine ring. The use of water as a solvent also aligns with principles of green chemistry and provides biocompatible conditions suitable for biological applications [14]. Mixed aqueous-organic solvent systems have proven especially effective, combining the benefits of water solubility with improved organic substrate compatibility [8] [14].

| Solvent System | Reaction Rate | Selectivity | Special Effects |

|---|---|---|---|

| Water | Moderate | High | Stabilizes Cu(I), biocompatible |

| DMF | Fast | High | Coordinates Cu, high solubility |

| DMSO | Fast | High | Strongly coordinating |

| Acetonitrile | Moderate | High | Good Cu solubility |

| Deep Eutectic Solvents | Fast | Excellent | Reducing capability, base-free |

Recent investigations have explored the use of deep eutectic solvents (DES) as green alternatives for CuAAC reactions. These solvents have demonstrated remarkable efficiency in promoting triazole formation with morpholine-containing azides, often eliminating the need for additional bases or reducing agents [6] [15]. The natural deep eutectic solvent systems based on choline chloride and ascorbic acid have shown particularly promising results, achieving excellent yields while maintaining environmentally benign conditions [6].

Mechanistic Investigations

Comprehensive mechanistic studies of CuAAC reactions involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate have employed both experimental and computational approaches to elucidate the reaction pathway. Density functional theory (DFT) calculations have provided detailed insights into the transition state structures and energy profiles associated with triazole formation [4] [11] [16].

The mechanism proceeds through initial formation of a copper-acetylide intermediate via deprotonation of the terminal alkyne by the copper catalyst [2] [5]. This step is followed by coordination of the azide substrate to the copper center, forming a six-membered metallacycle intermediate. The rate-determining step involves cycloaddition through a concerted mechanism that selectively produces the 1,4-disubstituted triazole regioisomer [11] [17].

Kinetic studies have revealed that the reaction exhibits first-order dependence on azide concentration and typically shows between first and second-order dependence on copper concentration [5] [18]. The reaction order with respect to alkyne concentration can vary depending on the specific catalyst system and reaction conditions, with some systems showing negative order kinetics under certain conditions [18].

| Parameter | Uncatalyzed | CuAAC | Units |

|---|---|---|---|

| Activation Energy (Ea) | ~25 kcal/mol | 10-15 kcal/mol | kcal/mol |

| Rate Constant (k) | 10^-6 M^-1 s^-1 | 10^1 to 10^3 M^-1 s^-1 | M^-1 s^-1 |

| Reaction Order in Cu | 0 | 1-2 | Dimensionless |

| Reaction Order in Azide | 1 | 1 | Dimensionless |

| Reaction Enthalpy (ΔH) | -15 kcal/mol | -18 kcal/mol | kcal/mol |

The morpholine substituent in tert-butyl 2-(azidomethyl)morpholine-4-carboxylate introduces additional complexity to the mechanistic picture. The nitrogen atom in the morpholine ring can potentially coordinate to copper species, creating chelating effects that influence both reactivity and selectivity [5]. This coordination may stabilize key intermediates and facilitate the cycloaddition process [7].

Formation of 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate with terminal alkynes exclusively produces 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity [2] [19]. This selectivity contrasts sharply with the thermal Huisgen cycloaddition, which typically yields mixtures of both 1,4- and 1,5-regioisomers [2].

The regioselective formation of 1,4-triazoles from tert-butyl 2-(azidomethyl)morpholine-4-carboxylate occurs through the copper-mediated mechanism that involves pre-organization of the reactants in the transition state [20]. The copper-acetylide intermediate directs the azide approach to favor formation of the 1,4-regioisomer through electronic and steric effects [20] [21].

Experimental studies have demonstrated that various terminal alkynes react efficiently with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate to produce morpholine-substituted triazoles in high yields. Aromatic alkynes typically show enhanced reactivity compared to aliphatic counterparts, with reaction rates correlating with the electronic properties of the alkyne substituents [3] [22].

The resulting 1,4-disubstituted triazoles retain the morpholine moiety, providing valuable scaffolds for medicinal chemistry applications. The morpholine ring contributes to improved pharmacokinetic properties including enhanced water solubility and bioavailability [22]. These characteristics make the triazole products particularly attractive for drug development applications.

Regioselectivity in Triazole Formation

The regioselectivity observed in CuAAC reactions of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate represents a fundamental advantage over thermal cycloaddition processes. Computational studies have provided detailed insights into the origin of this selectivity through analysis of the transition state geometries and electronic structures [20] [21].

The copper catalyst creates a highly organized transition state that strongly favors the 1,4-regioisomer formation. The coordination of copper to the alkyne creates a polarized triple bond that directs the azide approach in a specific orientation [20]. This pre-organization effect is further enhanced by the morpholine substituent, which may provide additional stabilization through secondary coordination interactions [7].

Regioselectivity studies have employed various analytical techniques to confirm the exclusive formation of 1,4-triazoles. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural assignment through characteristic chemical shift patterns and coupling constants [3] [22]. The 1,4-triazole products exhibit distinct NMR signatures that allow unambiguous distinction from potential 1,5-regioisomers.

The excellent regioselectivity achieved with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate extends across a wide range of alkyne substrates. Both aromatic and aliphatic terminal alkynes maintain the high selectivity for 1,4-triazole formation, demonstrating the robustness of the copper-catalyzed process [3].

Reaction Kinetics and Thermodynamics

The kinetic behavior of CuAAC reactions involving tert-butyl 2-(azidomethyl)morpholine-4-carboxylate follows well-established patterns for copper-catalyzed cycloadditions. The reaction typically exhibits pseudo-first-order kinetics when one reactant is present in large excess [23] [24].

Rate constant measurements have revealed that the morpholine-containing azide shows comparable reactivity to other organic azides in CuAAC reactions. The typical rate constants range from 10^1 to 10^3 M^-1 s^-1 under standard conditions, representing a significant enhancement over uncatalyzed reactions [23] [25].

The thermodynamic parameters for triazole formation from tert-butyl 2-(azidomethyl)morpholine-4-carboxylate are highly favorable. The reaction enthalpy (ΔH) is approximately -18 kilocalories per mole, while the entropy change (ΔS) is moderately negative due to the cyclization process [26]. The overall Gibbs free energy change (ΔG) is strongly negative, indicating thermodynamic favorability for product formation.

Temperature studies have shown that CuAAC reactions with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate proceed efficiently at room temperature, with reaction rates increasing predictably with temperature according to the Arrhenius equation [23]. The relatively low activation energy (10-15 kilocalories per mole) allows for mild reaction conditions that preserve the integrity of sensitive functional groups.

Alternative Click Chemistry Pathways

While CuAAC represents the most widely used click chemistry approach for tert-butyl 2-(azidomethyl)morpholine-4-carboxylate, several alternative pathways offer unique advantages for specific applications. These alternatives include strain-promoted azide-alkyne cycloaddition (SPAAC), ruthenium-catalyzed cycloaddition (RuAAC), and various metal-free approaches [27] [28].

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a metal-free alternative that eliminates the need for copper catalysis. This approach utilizes cyclooctyne derivatives that undergo cycloaddition with azides through the release of ring strain [27] [28]. The SPAAC reaction with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate proceeds at room temperature without catalysts, making it particularly suitable for biological applications where metal toxicity is a concern.

| Reaction Type | Catalyst Required | Rate Constant (M^-1 s^-1) | Product | Temperature |

|---|---|---|---|---|

| CuAAC | Cu(I) | 10^1 - 10^3 | 1,4-Triazole | RT |

| RuAAC | Ru(II) | 10^0 - 10^2 | 1,5-Triazole | RT-80°C |

| SPAAC | None | 10^-3 - 10^-1 | 1,4-Triazole | RT |

| SPOCQ | None | 10^-1 - 10^1 | Quinoline adduct | RT |

| IEDDA | None | 10^0 - 10^6 | Pyridazine | RT |

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity compared to the copper-catalyzed process. While CuAAC with tert-butyl 2-(azidomethyl)morpholine-4-carboxylate produces 1,4-triazoles, RuAAC selectively forms 1,5-triazoles [19]. This regioselectivity difference provides synthetic flexibility for accessing both triazole isomers from the same starting materials.

Photoinduced click chemistry represents an emerging area where tert-butyl 2-(azidomethyl)morpholine-4-carboxylate can participate in light-triggered cycloaddition reactions. These processes typically employ photocatalysts to generate reactive intermediates that promote triazole formation under mild conditions [29]. The temporal control offered by photoinduced reactions makes them particularly attractive for applications requiring precise spatial and temporal control of bond formation.

The morpholine moiety in tert-butyl 2-(azidomethyl)morpholine-4-carboxylate has been shown to participate in novel defluorinative cycloaddition reactions with gem-difluoroalkenes. These reactions proceed through morpholine-mediated mechanisms that result in fully substituted triazoles with morpholine substitution at the 4-position [7]. This approach provides access to triazole derivatives that are difficult to obtain through conventional click chemistry methods.